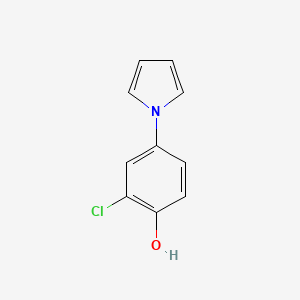
2-Chloro-4-(1H-pyrrol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(1H-pyrrol-1-yl)benzenol is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound is characterized by the presence of a chloro group, a pyrrole ring, and a hydroxyl group attached to a benzene ring. It is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-pyrrol-1-yl)phenol typically involves the reaction of 2-chlorophenol with pyrrole under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of pyrrole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Chloro-4-(1H-pyrrol-1-yl)benzenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyrrole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, temperatures around 50-100°C.
Oxidation: Oxidizing agents (e.g., KMnO4), acidic or basic conditions, temperatures around 0-25°C.
Reduction: Reducing agents (e.g., LiAlH4), solvents like ether, temperatures around 0-25°C.
Major Products
Substitution: Formation of substituted derivatives such as 2-amino-4-(1H-pyrrol-1-yl)benzenol.
Oxidation: Formation of 2-chloro-4-(1H-pyrrol-1-yl)benzaldehyde.
Reduction: Formation of reduced derivatives such as 2-chloro-4-(1H-pyrrol-1-yl)cyclohexanol.
科学的研究の応用
2-Chloro-4-(1H-pyrrol-1-yl)benzenol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Chloro-4-(1H-pyrrol-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, while the pyrrole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: A compound with similar structural features but different functional groups.
4-(1H-pyrrol-1-yl)benzoic acid: Another pyrrole-containing compound used as a heterocyclic building block.
Uniqueness
2-Chloro-4-(1H-pyrrol-1-yl)benzenol is unique due to the presence of both a chloro group and a hydroxyl group on the benzene ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound in various research applications .
特性
IUPAC Name |
2-chloro-4-pyrrol-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-7-8(3-4-10(9)13)12-5-1-2-6-12/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXXHACCWYBPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Trifluoromethyl)thio]ethanamine](/img/structure/B2784754.png)
![3-(Benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-EN-1-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2784755.png)
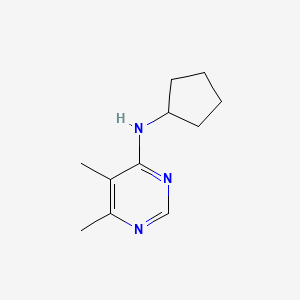
![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)
![4-ethyl-3-methyl-5-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B2784761.png)
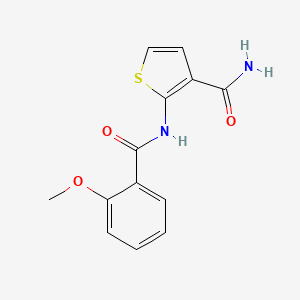
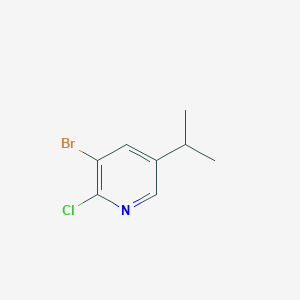
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2784767.png)
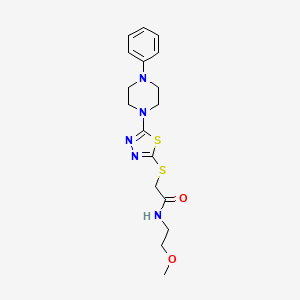
![4-butoxy-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2784771.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2784772.png)
![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)
